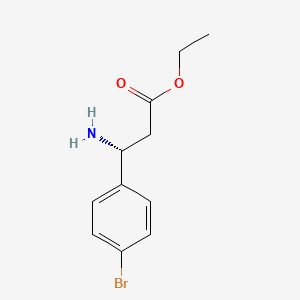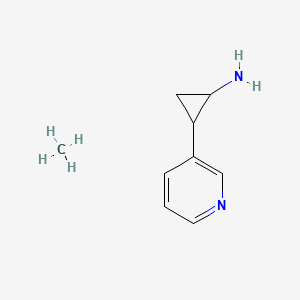
2-Pyrazolidin-3-yl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolidin-3-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of pyrazolidine and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazolidin-3-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with pyrazolidine derivatives under specific conditions. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. These methods may involve continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrazolidin-3-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the pyrazolidine or benzothiazole moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Pyrazolidin-3-yl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyrazolidin-3-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
- 2-(Pyrrolidin-1-yl)-1,3-benzothiazole
- 2-(1H-pyrazol-3-yl)-1H-benzimidazole
Comparison: Compared to similar compounds, 2-Pyrazolidin-3-yl-1,3-benzothiazole is unique due to its combined pyrazolidine and benzothiazole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-pyrazolidin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-4,8,11,13H,5-6H2 |
InChI Key |
AACICUATTAVNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)



![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)


![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)


